4-Hydroxymethyl Loratadine 4-Hydroxymethyl Loratadine 4-Hydroxymethyl Loratadine is a usual impurity in Loratadine syrup formulations, a nonsedating-type histamine H1-receptor.
Brand Name: Vulcanchem
CAS No.: 609806-40-8
VCID: VC21332517
InChI: InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3
SMILES: CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1
Molecular Formula: C23H25ClN2O3
Molecular Weight: 412.9 g/mol

4-Hydroxymethyl Loratadine

CAS No.: 609806-40-8

VCID: VC21332517

Molecular Formula: C23H25ClN2O3

Molecular Weight: 412.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Hydroxymethyl Loratadine - 609806-40-8

Description

4-Hydroxymethyl Loratadine is a derivative of Loratadine, a well-known second-generation antihistamine used primarily for treating allergic rhinitis and chronic urticaria. The compound features a hydroxymethyl group at the para position of the benzyl moiety, which modifies its pharmacological properties compared to Loratadine. Its molecular formula is C23H25ClN2O3, and it retains the core structure of Loratadine while introducing functional groups that may enhance its therapeutic efficacy or alter its metabolic pathways .

Synthesis and Impurities

The synthesis of 4-Hydroxymethyl Loratadine typically involves complex organic reactions. It is noted as a potential impurity in Loratadine syrup formulations, alongside its 2-hydroxymethyl counterpart . The presence of formaldehyde has been implicated in the degradation of Loratadine to form these hydroxymethyl derivatives during formulation processes .

Comparison with Related Compounds

CompoundStructure FeaturesUnique Aspects
LoratadineCore structure without hydroxymethylFirst-generation antihistamine; well-established use
DescarboethoxyloratadineLacks ethyl carbamate groupMore potent metabolite of Loratadine
CetirizineContains a piperazine ringSecond-generation antihistamine; longer duration
FexofenadineLacks sedative effectsNon-sedating; active metabolite of terfenadine

Research and Applications

CAS No. 609806-40-8
Product Name 4-Hydroxymethyl Loratadine
Molecular Formula C23H25ClN2O3
Molecular Weight 412.9 g/mol
IUPAC Name ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate
Standard InChI InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3
Standard InChIKey BCKYTUFUNAGTDV-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1
Canonical SMILES CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1
Appearance Pale Yellow Solid
Melting Point 73-75°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 4-[8-Chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylic acid ethyl ester
PubChem Compound 4161540
Last Modified Aug 15 2023

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